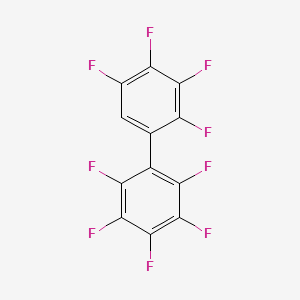

1,1'-Biphenyl, nonafluoro-

Description

1,1'-Biphenyl, nonafluoro- refers to a biphenyl derivative with nine fluorine substituents. Fluorinated biphenyls are characterized by enhanced thermal stability, chemical inertness, and unique electronic properties due to the electronegativity of fluorine. These compounds are synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) and find applications in pharmaceuticals, materials science, and industrial chemistry .

Properties

CAS No. |

113443-20-2 |

|---|---|

Molecular Formula |

C12HF9 |

Molecular Weight |

316.12 g/mol |

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(2,3,4,5-tetrafluorophenyl)benzene |

InChI |

InChI=1S/C12HF9/c13-3-1-2(5(14)9(18)6(3)15)4-7(16)10(19)12(21)11(20)8(4)17/h1H |

InChI Key |

AXEKTXJVBZVCDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1’-Biphenyl, nonafluoro- typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of biphenyl using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination .

Industrial production methods may involve the use of electrochemical fluorination (ECF) techniques, where biphenyl is subjected to electrolysis in the presence of hydrogen fluoride (HF) to achieve selective fluorination. This method allows for the production of highly pure fluorinated biphenyls on a larger scale .

Chemical Reactions Analysis

1,1’-Biphenyl, nonafluoro- undergoes various chemical reactions, including:

Substitution Reactions: Due to the presence of fluorine atoms, the compound can undergo nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

Major products formed from these reactions include fluorinated biphenyl alcohols, ketones, and other substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

1,1’-Biphenyl, nonafluoro- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

Biology and Medicine: Fluorinated biphenyls are studied for their potential use in pharmaceuticals due to their stability and bioavailability.

Industry: The compound is used in the production of specialty polymers, liquid crystals, and other advanced materials.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, nonafluoro- involves its interaction with molecular targets through its fluorinated aromatic structure. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

4,4'-Difluoro-1,1'-biphenyl (CAS 398-23-2)

- Molecular Formula : C₁₂H₈F₂

- Molecular Weight : 190.18 g/mol

- Key Properties :

- Applications : Intermediate in organic synthesis, particularly for pharmaceuticals and liquid crystals.

2-Fluoro-1,1'-biphenyl (CAS 321-60-8)

Decafluorobiphenyl (CAS 434-90-2)

- Molecular Formula : C₁₂F₁₀

- Molecular Weight : 334.11 g/mol

- Key Properties :

- Applications : High-performance lubricants and dielectric materials.

Chlorinated Biphenyls (PCBs)

Polychlorinated biphenyls (PCBs), such as 2,2',4,4',5,5'-hexachloro-1,1'-biphenyl (CAS 35065-27-1), are structurally analogous but differ in substituent electronegativity and environmental impact:

- Molecular Weight : 360.88 g/mol (hexachloro example) .

- Key Properties :

- High chemical stability but persistent environmental toxins.

- Historically used in transformers and capacitors.

Other Substituted Biphenyls

Biphenyl Esters (e.g., 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates)

- Key Properties: Demonstrated tyrosinase inhibition (IC₅₀ comparable to kojic acid) . Applications: Potential use in depigmentation therapies.

Organometallic Biphenyl Derivatives

- Examples: (4-amino-[1,1'-biphenyl]-3-yl)mercury(II) chloride.

- Key Properties :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.